3-(3-BOC-Aminophenyl)isonicotinic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-5-11(9-12)14-10-18-8-7-13(14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMIOUDVJIPCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
BOC Protection of 3-Aminophenylisonicotinic Acid
A direct approach involves BOC protection of pre-synthesized 3-aminophenylisonicotinic acid. This method requires:
-
Synthesis of 3-aminophenylisonicotinic acid : Achieved via Suzuki-Miyaura coupling between 3-bromoisonicotinic acid and 3-nitrophenylboronic acid, followed by nitro group reduction.
-
BOC Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Example Protocol
-
Step 1 : 3-Bromoisonicotinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in dioxane/water (4:1) at 80°C for 12 hours yield 3-(3-nitrophenyl)isonicotinic acid.
-
Step 2 : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to amine.
-
Step 3 : Boc₂O (1.1 eq) and TEA (2.0 eq) in DCM at 0°C → room temperature for 6 hours afford the BOC-protected product.
Key Data
| Step | Reaction | Yield | Conditions |
|---|---|---|---|
| 1 | Suzuki Coupling | 75% | Pd(PPh₃)₄, dioxane/H₂O, 80°C |
| 2 | Nitro Reduction | 90% | H₂ (1 atm), Pd/C, ethanol |
| 3 | BOC Protection | 85% | Boc₂O, TEA, DCM, 0°C → rt |
Coupling of Pre-Protected Intermediates
An alternative strategy assembles the molecule from pre-functionalized building blocks, minimizing side reactions.
Suzuki-Miyaura Coupling with BOC-Protected Boronic Acids
This method couples 3-bromoisonicotinic acid with 3-BOC-aminophenylboronic acid, bypassing post-coupling protection.
Challenges
-
Boronic Acid Stability : 3-BOC-aminophenylboronic acid is sensitive to hydrolysis. Use pinacol ester derivatives (e.g., 3-BOC-aminophenylboronic acid pinacol ester) enhances stability.
-
Catalyst Selection : PdCl₂(dppf)·CH₂Cl₂ or XPhos Pd G2 pre-catalyst improves coupling efficiency for electron-deficient aryl bromides.
Protocol
-
3-Bromoisonicotinic acid (1.0 eq), 3-BOC-aminophenylboronic acid pinacol ester (1.5 eq), PdCl₂(dppf)·CH₂Cl₂ (5 mol%), and Cs₂CO₃ (3.0 eq) in dioxane/water (5:1) at 90°C for 24 hours.
Optimization Insights
-
Solvent System : Aqueous dioxane balances boronic acid solubility and catalyst activity.
-
Base Choice : Cs₂CO₃ outperforms K₂CO₃ in preventing protodeboronation.
Yield : 68% (isolated after column chromatography).
Direct Functionalization of Isonicotinic Acid Derivatives
Friedel-Crafts Alkylation
While less common for pyridine derivatives, directed ortho-metalation (DoM) strategies enable functionalization.
Procedure
-
Lithiation : Treat isonicotinic acid with LDA (lithium diisopropylamide) at -78°C in THF.
-
Electrophilic Quenching : Add 3-BOC-aminophenyl iodide to introduce the aryl group.
Limitations
-
Low regioselectivity due to competing reaction sites on the pyridine ring.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Post-Synthesis BOC Protection | Straightforward; uses commercial reagents | Requires nitro reduction step | 70–85% |
| Suzuki Coupling with Pre-BOC | Avoids post-coupling protection | Sensitive boronic acid handling | 60–75% |
| Friedel-Crafts Alkylation | No pre-functionalized boronic acids needed | Low regioselectivity and yield | 30–45% |
Characterization and Validation
Critical analytical data for 3-(3-BOC-Aminophenyl)isonicotinic acid:
-
¹H NMR (DMSO-d₆) : δ 1.43 (s, 9H, BOC CH₃), 7.25–8.50 (m, aromatic H), 9.10 (s, 1H, NH).
-
HPLC Purity : ≥97% (C18 column, acetonitrile/water + 0.1% TFA).
Industrial-Scale Considerations
Patent CN1268604C outlines scalable nitration and reduction steps for analogous aryl amines, emphasizing:
-
Cost-Effectiveness : Iron powder or zinc in acidic media for nitro reductions (yield >90%).
-
Safety : Avoidance of toxic intermediates (e.g., diazonium salts).
Emerging Innovations
Recent advances in photoredox catalysis and flow chemistry promise to enhance yields and reduce reaction times. For example, visible-light-mediated C–H arylation could bypass traditional coupling steps .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-BOC-Aminophenyl)isonicotinic acid can undergo various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Coupling Reactions: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., ethanol or toluene).
Reduction: Sodium borohydride, palladium on carbon, hydrogen gas.
Major Products:
Deprotection: 3-aminophenylisonicotinic acid.
Coupling Reactions: Biaryl or vinyl-aryl derivatives.
Reduction: Amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(3-BOC-Aminophenyl)isonicotinic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-(3-BOC-Aminophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the BOC group is removed in vivo to release the active amino compound. The released amino compound can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Aminoisonicotinic Acid
- Structure: Lacks the BOC group and phenyl ring; directly features an amino group at the pyridine’s 3-position.
- Properties: Higher polarity and reactivity compared to the BOC-protected analog. The unprotected amino group allows direct functionalization but requires careful handling to avoid oxidation or side reactions .
- Applications : Used as a precursor for antimycobacterial agents and coordination polymers .
| Parameter | 3-(3-BOC-Aminophenyl)isonicotinic Acid | 3-Aminoisonicotinic Acid |
|---|---|---|
| Molecular Weight (g/mol) | ~356 (estimated) | 138.12 |
| Solubility | Moderate in DMSO, low in water | High in polar solvents |
| Stability | High (BOC protection) | Low (prone to oxidation) |
| Synthetic Utility | Intermediate in multi-step synthesis | Direct precursor for coupling |
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid
- Structure: Substituted with a fluoro-iodophenylamino group at the pyridine’s 3-position.
- Properties : Enhanced lipophilicity (LogP ~3.34) due to halogen substituents, improving membrane permeability. The iodine atom facilitates radiolabeling for imaging applications .
- Applications : Investigated as Pimasertib (MEK inhibitor) metabolite and in cancer therapy .
3-(3-(Naphthalen-1-yl)ureido)isonicotinic Acid
- Structure : Contains a ureido-naphthyl group instead of BOC-phenyl.
- Properties : The ureido group enhances hydrogen-bonding capacity, improving solubility in aqueous buffers. The naphthyl moiety contributes to π-π stacking in supramolecular chemistry .
- Applications : Explored in protease inhibitors and metal-organic frameworks .
3-(4-Ethoxycarbonylphenyl)isonicotinic Acid
- Structure : Ethoxycarbonyl group at the para-position of the phenyl ring.
- Properties : The ester group increases lipophilicity (LogP ~2.1) but reduces aqueous solubility. Ethoxycarbonyl is a common prodrug strategy for carboxylic acids .
- Applications : Intermediate in prodrug synthesis and MOFs .
| Parameter | 3-(3-BOC-Aminophenyl)isonicotinic Acid | 3-(4-Ethoxycarbonylphenyl)isonicotinic Acid |
|---|---|---|
| Molecular Weight (g/mol) | ~356 | 297.29 |
| Functional Group Stability | Acid-stable (BOC) | Base-sensitive (ester hydrolysis) |
| Bioavailability | Requires deprotection | Esterase-activated prodrug |
Key Research Findings
- Synthetic Methods : Pd-catalyzed C-H arylation is a versatile route for attaching aryl groups to isonicotinic acid, as demonstrated for halogenated and BOC-protected derivatives .
- Metabolic Pathways : Isonicotinic acid derivatives undergo hydroxylation and ring cleavage in microbial metabolism, but BOC protection likely slows degradation .
- Analytical Challenges : NMR detection of isonicotinic acid derivatives can be complicated by low concentrations (<1 mM) and signal overlap, necessitating LC-MS for accurate analysis .
Q & A
Q. Q1. What are the optimal synthetic routes for 3-(3-BOC-Aminophenyl)isonicotinic acid, and how do reaction conditions influence yield?
Answer: The synthesis typically involves Boc-protection of the amine group on the phenyl ring followed by coupling with isonicotinic acid derivatives. Key steps include:
- Boc Protection : Use of tert-butoxycarbonyl (BOC) groups to protect the amine functionality (common reagents: di-tert-butyl dicarbonate, DMAP catalysis) .
- Coupling Reactions : Carbodiimide-based coupling agents (e.g., EDC/NHS) for amide bond formation, as referenced in peptide synthesis protocols .
Critical Variables : - Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics.
- Temperature control (25–50°C) to prevent Boc-deprotection.
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) improves purity (>97% achievable) .
Advanced Research: Mechanistic Studies
Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for 3-(3-BOC-Aminophenyl)isonicotinic acid derivatives?
Answer: Discrepancies often arise from:
- Conformational Isomerism : Rotamers of the BOC group cause splitting in -NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and confirm dynamic behavior .
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; hydrogen bonding in DMSO masks aromatic proton shifts .
Methodology : - 2D NMR (COSY, HSQC) : Assign ambiguous protons and carbons.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Basic Research: Analytical Validation
Q. Q3. What analytical methods are recommended for quantifying 3-(3-BOC-Aminophenyl)isonicotinic acid in complex matrices?
Answer:
- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Retention time: ~8.2 min at 254 nm .
- LC-MS/MS : ESI+ mode (m/z 331.1 [M+H]+) for high sensitivity in biological samples. Limit of detection: 0.1 ng/mL .
Validation Criteria : - Linearity (R² > 0.995) over 1–100 µg/mL.
- Recovery rates >90% in spiked serum samples .
Advanced Research: Applications in Drug Development
Q. Q4. How can researchers design in vitro assays to evaluate the bioactivity of 3-(3-BOC-Aminophenyl)isonicotinic acid as a kinase inhibitor?
Answer: Experimental Design :
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, HER2) with ATP-Glo™ luminescence kits. IC50 values calculated via dose-response curves (0.1–100 µM) .
- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects.
Data Interpretation : - Compare inhibition patterns to known inhibitors (e.g., gefitinib) to infer binding modes.
- Molecular docking (AutoDock Vina) predicts interactions with kinase active sites .
Advanced Research: Stability and Degradation Pathways
Q. Q5. What methodologies identify degradation products of 3-(3-BOC-Aminophenyl)isonicotinic acid under accelerated storage conditions?
Answer: Forced Degradation Studies :
- Hydrolysis : Expose to 0.1 M HCl/NaOH (40°C, 72 hrs); monitor by LC-MS for Boc-deprotection or ester hydrolysis .
- Oxidative Stress : Treat with 3% H2O2; detect quinone derivatives via UV-Vis (λmax 320 nm) .
Stability-Indicating Methods : - HPLC-PDA : Resolve degradation peaks with baseline separation.
- Mass Spectral Libraries : Match fragments to known degradation pathways (e.g., loss of tert-butyl group, m/z 231.1) .
Basic Research: Computational Modeling
Q. Q6. Which computational approaches predict the solubility and permeability of 3-(3-BOC-Aminophenyl)isonicotinic acid?
Answer: Tools and Parameters :
- LogP Calculation : Use MarvinSketch (default algorithm) or experimental shake-flask method. Predicted LogP: 2.8 ± 0.3 .
- Solubility : COSMO-RS simulations in water (25°C); correlate with experimental turbidimetric assays .
Permeability : - PAMPA assay (pH 7.4) to estimate intestinal absorption.
- MDCK cell monolayers for passive diffusion rates .
Advanced Research: Process Optimization
Q. Q7. How can factorial design optimize the large-scale synthesis of 3-(3-BOC-Aminophenyl)isonicotinic acid?
Answer: Design of Experiments (DoE) :
- Factors : Catalyst loading (0.5–2.0 mol%), temperature (30–70°C), solvent volume (5–15 mL/g).
- Response Surface Methodology (RSM) : Maximize yield (>85%) while minimizing impurities (<2%) .
Critical Interactions : - Catalyst × temperature has the highest F-value (p < 0.01).
- Pareto charts identify solvent volume as a non-critical factor .
Basic Research: Safety and Handling
Q. Q8. What safety protocols are essential for handling 3-(3-BOC-Aminophenyl)isonicotinic acid in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .
- Ventilation : Use fume hoods during synthesis (volatile reagents like EDC release toxic vapors) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb with vermiculite .
Advanced Research: Structural Analogues
Q. Q9. How do structural modifications (e.g., halogenation) alter the physicochemical properties of 3-(3-BOC-Aminophenyl)isonicotinic acid?
Answer: Case Study: Fluorination
- Synthesis : Replace phenyl-H with fluorine via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) .
- Impact :
Advanced Research: In Vivo Applications
Q. Q10. What pharmacokinetic parameters should be prioritized when evaluating 3-(3-BOC-Aminophenyl)isonicotinic acid in rodent models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
